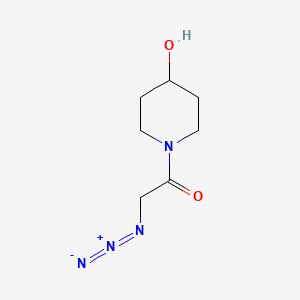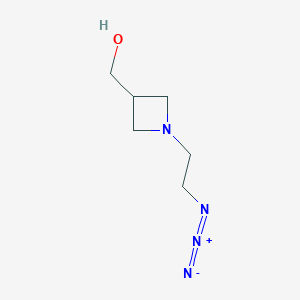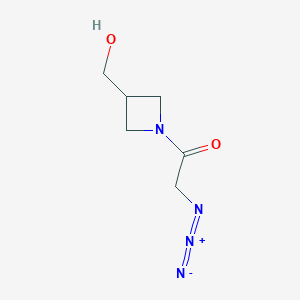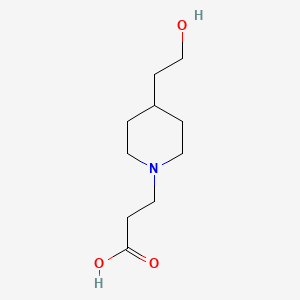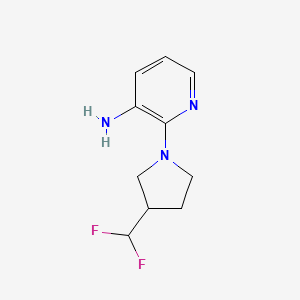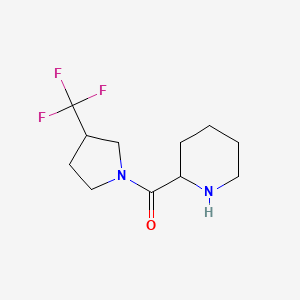
2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one, also known as MCPB, is a synthetic compound that has been used in a variety of scientific and medical applications. MCPB is a chlorinated piperidine derivative and is closely related to other compounds such as piperonyl butoxide, piperonyl acetate and piperonyl alcohol. MCPB has been used in the synthesis of various compounds, as well as in the treatment of various diseases. It has also been used as a research tool in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Environmental Impact and Treatment
One area of research focuses on the environmental impact and treatment of related compounds, such as phenoxy herbicides. These studies are crucial for understanding how similar compounds interact with soil and water environments and the methods for mitigating their effects. For example, research on the sorption of phenoxy herbicides to soil highlights the relevance of soil organic matter and iron oxides as sorbents, which could provide indirect insights into handling compounds like 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one in environmental contexts (Werner, D., Garratt, J., & Pigott, G., 2012).
Wastewater Treatment
The treatment of wastewater from industries that might use complex organic compounds, including pharmaceuticals and pesticides, is another critical area. Research into the efficacy of biological and carbon-based treatments for high-strength wastewaters containing a range of toxic pollutants can offer strategies for degrading or removing compounds with similar structures or properties as 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one (Goodwin, L., Carra, I., Campo, P., & Soares, A., 2018).
Advanced Material Science
In the field of advanced materials, research into stabilized room temperature ionic liquid membranes (SILMs) for gas separations provides insights into the potential applications of various organochloride compounds in creating more efficient separation processes. This could suggest avenues for using 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one in novel material applications, such as in the design of membranes with specific gas permeability or selectivity properties (Scovazzo, P., 2009).
Pharmaceutical and Biomedical Applications
Furthermore, the exploration of compounds for their antimicrobial potential, such as chitosan, underscores the ongoing search for new substances with health-related benefits. While 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one is not directly mentioned, the methodologies and frameworks used to assess chitosan's antimicrobial properties could be applicable to studying the biomedical implications of 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one (Raafat, D., & Sahl, H., 2009).
Propriétés
IUPAC Name |
2-chloro-1-(4-methoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-8(14-2)5-7-12/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAKRAIBRJTJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



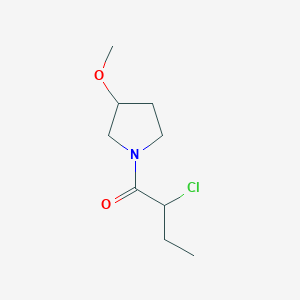
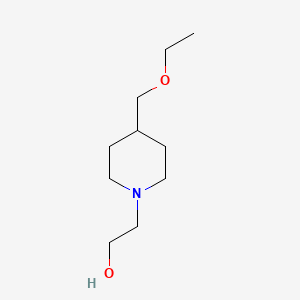
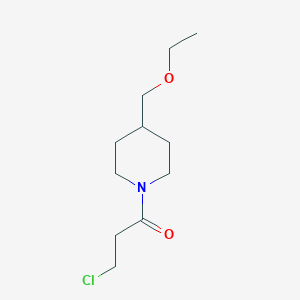

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
